molecular formula C22H21N3O2 B2818057 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-ethyl-2-phenylpyrimidin-4(3H)-one CAS No. 1260911-95-2

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-ethyl-2-phenylpyrimidin-4(3H)-one

Cat. No.: B2818057
CAS No.: 1260911-95-2
M. Wt: 359.429
InChI Key: CFNLZLZECTUHDX-UHFFFAOYSA-N
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Description

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-ethyl-2-phenylpyrimidin-4(3H)-one is a complex organic compound that features a pyrimidinone core substituted with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-ethyl-2-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by its coupling with a pyrimidinone precursor. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-ethyl-2-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the pyrimidinone ring can yield alcohol derivatives .

Scientific Research Applications

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-ethyl-2-phenylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-ethyl-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The pyrimidinone core can interact with nucleic acids and proteins, affecting cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-ethyl-2-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-2-18-14-20(26)25(22(23-18)17-9-4-3-5-10-17)15-21(27)24-13-12-16-8-6-7-11-19(16)24/h3-11,14H,2,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNLZLZECTUHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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